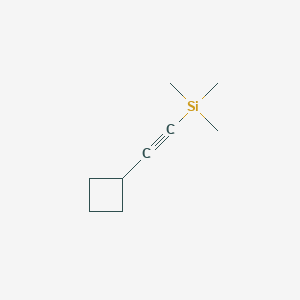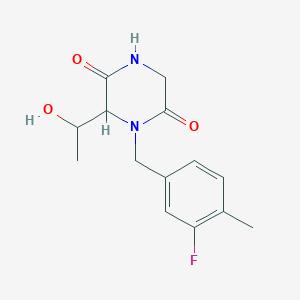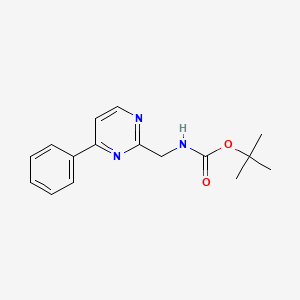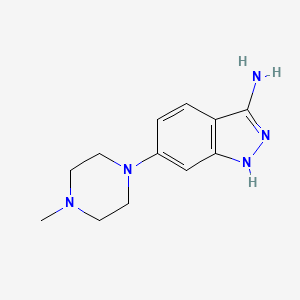
(Cyclobutylethynyl)trimethylsilane
Overview
Description
(Cyclobutylethynyl)trimethylsilane is an organic compound with the molecular formula C9H16Si . It is used for research and development purposes .
Synthesis Analysis
The synthesis of (cyclobutylmethyl)trimethylsilane, a compound similar to (Cyclobutylethynyl)trimethylsilane, involves the reaction of silicon hydride with methylenecyclobutane and methylchlorosilane. This is followed by a subsequent methylation of the adduct .Molecular Structure Analysis
The molecular structure of (Cyclobutylethynyl)trimethylsilane consists of a cyclobutyl group attached to a trimethylsilane group . The trimethylsilane group is characterized by three methyl groups bonded to a silicon atom .Physical And Chemical Properties Analysis
The molecular formula of (Cyclobutylethynyl)trimethylsilane is C9H16Si, and its average mass is 152.309 Da .Scientific Research Applications
Diffusion Barrier Films
Trimethylsilane-based films have been used as a Cu penetration diffusion barrier and interconnect etch stop layer in ultra-large scale integration (ULSI) manufacturing technology . The etching stop layers were deposited by using trimethylsilane with ammonia by plasma-enhanced chemical vapor deposition (PECVD) followed by a procedure for tetra-ethoxyl silane (TEOS) oxide .
Synthesis and Pyrolysis
The reaction of silicon hydride with methylenecyclobutane and methylchlorosilane with a subsequent methylation of the adduct yielded (cyclobutylmethyl)trimethylsilane . A thermal decomposition of (cyclobutylmethyl)trimethylsilane yielded ethylene and allyltrimethylsilane .
Silyl Protecting and Derivatisation Reagents
Organosilanes, such as trimethylsilane, are often used as silyl protecting and derivatisation reagents in organic chemistry . They can protect reactive functional groups from unwanted reactions during a synthesis process.
Reducing Agents
Organosilanes can also act as reducing agents in various chemical reactions . They can donate electrons to other substances in a reduction-oxidation (redox) reaction.
Cross-coupling Chemistry
Organosilanes are used in cross-coupling chemistry . They can form carbon-carbon bonds in a cross-coupling reaction, which is a key step in the synthesis of many complex organic molecules.
Stabilizing α-Carbanions and β-Carbocations
Allylsilanes, which can be derived from trimethylsilane, are used to stabilize α-carbanions and β-carbocations . This stabilization is crucial in many organic reactions, including those involved in the synthesis of pharmaceuticals and other fine chemicals.
properties
IUPAC Name |
2-cyclobutylethynyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16Si/c1-10(2,3)8-7-9-5-4-6-9/h9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEISDSNXGKACIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclobutylethynyl)trimethylsilane | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7r,8As)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl benzoate](/img/structure/B1468194.png)


![tert-Butyl 3-(2H-pyrazolo[4,3-b]pyridin-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1468199.png)
![3-(5-Methyl-2-pyrazinyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1468200.png)
![tert-Butyl 5-(aminocarbonyl)-6-methyl-3,4-dihydro[2,7]naphthyridine-2(1H)-carboxylate](/img/structure/B1468201.png)

![tert-Butyl 2-[2-(ethylamino)-4-pyrimidinyl]-1-pyrrolidinecarboxylate](/img/structure/B1468204.png)
![2-(3-{2-[(tert-Butoxycarbonyl)amino]ethyl}-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid](/img/structure/B1468207.png)
![2-[3-(2-Hydroxybutyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1468209.png)
![Methyl 2-{2-[(ethoxycarbonyl)amino]-4-pyridinyl}-4,5-dihydro-1,3-oxazole-4-carboxylate](/img/structure/B1468210.png)
![3-(2-Methoxyethyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1468211.png)